Ibodutant
Overview
Description
Ibodutant is a selective neurokinin-2 receptor antagonist that was developed by The Menarini Group for the treatment of irritable bowel syndrome with diarrhea. The compound is known for its ability to block the tachykinin receptor NK2, which plays a significant role in gastrointestinal motility and pain perception .
Preparation Methods
The synthesis of Ibodutant involves several high-yield steps. The process typically includes the following steps:
Formation of the benzothiophene core: This involves the cyclization of appropriate precursors to form the benzothiophene ring.
Attachment of the cyclopentyl group: The cyclopentyl group is introduced through a series of reactions involving reagents such as cyclopentylamine.
Formation of the piperidine ring: The piperidine ring is synthesized and attached to the benzothiophene core.
Final coupling and purification: The final steps involve coupling the synthesized intermediates and purifying the final product through crystallization or chromatography.
Chemical Reactions Analysis
Ibodutant undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: The compound can be reduced to form different derivatives, depending on the reducing agents used.
Substitution: this compound can undergo substitution reactions, particularly at the benzothiophene ring, where different substituents can be introduced.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and various acids and bases for hydrolysis. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
Ibodutant has been extensively studied for its potential therapeutic applications, particularly in the treatment of irritable bowel syndrome with diarrhea. Its ability to selectively block the neurokinin-2 receptor makes it a valuable tool in understanding the role of tachykinins in gastrointestinal disorders. Additionally, this compound has been used in various clinical trials to evaluate its efficacy and safety in treating other gastrointestinal conditions .
In the field of chemistry, this compound serves as a model compound for studying the synthesis and reactivity of benzothiophene derivatives. In biology and medicine, it is used to investigate the mechanisms of neurokinin receptor antagonism and its effects on gastrointestinal motility and pain perception .
Mechanism of Action
Ibodutant exerts its effects by selectively blocking the neurokinin-2 receptor, which is involved in the regulation of gastrointestinal motility and pain perception. By inhibiting the binding of tachykinins to this receptor, this compound reduces the contractile activity of the gastrointestinal tract and alleviates pain associated with irritable bowel syndrome with diarrhea .
The molecular targets of this compound include the neurokinin-2 receptors located in the smooth muscle cells of the gastrointestinal tract. The blockade of these receptors disrupts the signaling pathways that mediate pain and motility, leading to symptomatic relief in patients .
Comparison with Similar Compounds
Ibodutant is unique among neurokinin-2 receptor antagonists due to its high selectivity and potency. Similar compounds include:
GR-159897: Another neurokinin-2 receptor antagonist with similar therapeutic applications.
Nepadutant: A compound with a similar mechanism of action but different chemical structure.
Saredutant: A neurokinin-2 receptor antagonist that has been studied for its potential use in treating psychiatric disorders.
Compared to these compounds, this compound has shown promising results in clinical trials for irritable bowel syndrome with diarrhea, although its efficacy in phase III trials was not as robust as expected .
Properties
IUPAC Name |
6-methyl-N-[1-[[(2R)-1-[[1-(oxan-4-ylmethyl)piperidin-4-yl]methylamino]-1-oxo-3-phenylpropan-2-yl]carbamoyl]cyclopentyl]-1-benzothiophene-2-carboxamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C37H48N4O4S/c1-26-9-10-30-23-33(46-32(30)21-26)35(43)40-37(15-5-6-16-37)36(44)39-31(22-27-7-3-2-4-8-27)34(42)38-24-28-11-17-41(18-12-28)25-29-13-19-45-20-14-29/h2-4,7-10,21,23,28-29,31H,5-6,11-20,22,24-25H2,1H3,(H,38,42)(H,39,44)(H,40,43)/t31-/m1/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YQYSVMKCMIUCHY-WJOKGBTCSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)NC(CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC2=C(C=C1)C=C(S2)C(=O)NC3(CCCC3)C(=O)N[C@H](CC4=CC=CC=C4)C(=O)NCC5CCN(CC5)CC6CCOCC6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C37H48N4O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20966639 | |
Record name | Ibodutant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
644.9 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
522664-63-7 | |
Record name | Ibodutant | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=522664-63-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Ibodutant [INN] | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0522664637 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Ibodutant | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB12042 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Ibodutant | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20966639 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | IBODUTANT | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1H7RSQ28BJ | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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